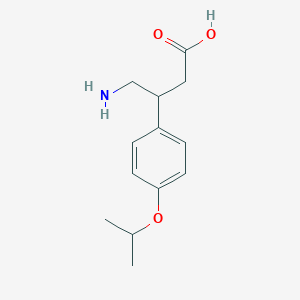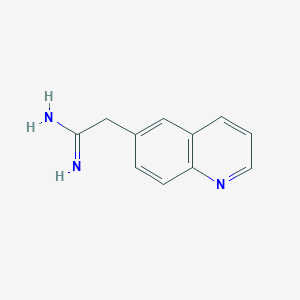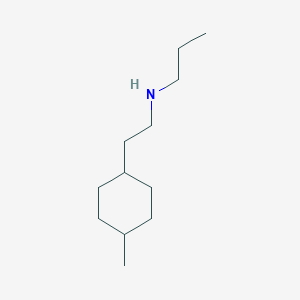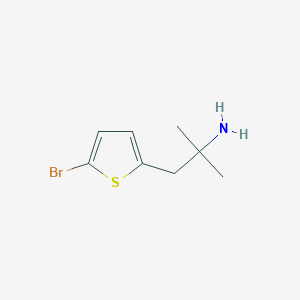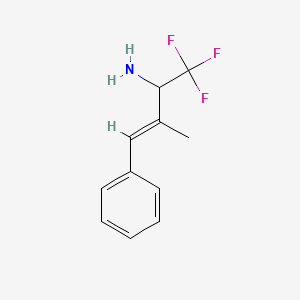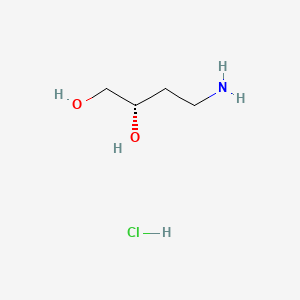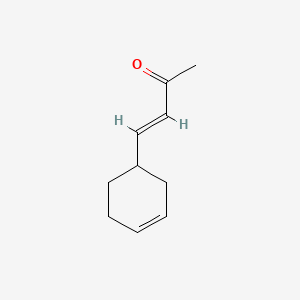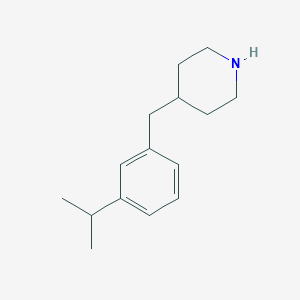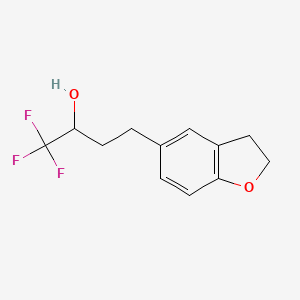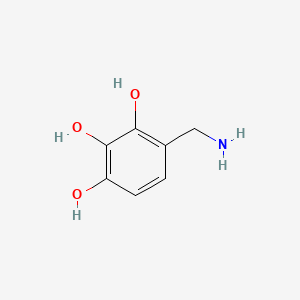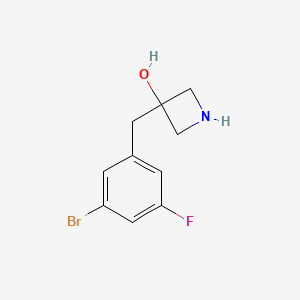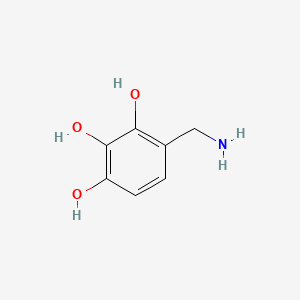
4-(Aminomethyl)benzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)benzene-1,2,3-triol can be achieved through several methods. One common approach involves the reduction of 4-nitrobenzene-1,2,3-triol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of benzene-1,2,3-triol using formaldehyde and ammonium chloride under acidic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents plays a crucial role in the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
4-(Aminomethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various amine derivatives.
Substitution: Ethers, esters, and other substituted benzene derivatives.
科学研究应用
4-(Aminomethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential role in biochemical pathways and as a model compound for understanding enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the manufacture of specialty chemicals and as a precursor for various industrial products.
作用机制
The mechanism of action of 4-(aminomethyl)benzene-1,2,3-triol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The hydroxyl groups and the aminomethyl group play a crucial role in its binding affinity and reactivity with target molecules.
相似化合物的比较
4-(Aminomethyl)benzene-1,2,3-triol can be compared with other similar compounds such as:
Pyrogallol (benzene-1,2,3-triol): Lacks the aminomethyl group, making it less reactive in certain types of reactions.
4-(Hydrazinylmethyl)benzene-1,2,3-triol: Contains a hydrazinylmethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
The presence of the aminomethyl group in this compound makes it unique and provides it with distinct chemical and biological properties that are not observed in its analogs.
属性
CAS 编号 |
79146-83-1 |
|---|---|
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC 名称 |
4-(aminomethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2,9-11H,3,8H2 |
InChI 键 |
RLVMDCBYSARFDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CN)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


